

# A Comparative Study of Thioxanthone and Benzophenone as Photoinitiators for Polymerization

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## Compound of Interest

Compound Name: Thioxanthone

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In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of the efficiency and final properties of the cured material. Among the various classes of photoinitiators, **thioxanthone** and benzophenone are two of the most widely utilized Type II photoinitiators. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific applications.

## Executive Summary

Both **thioxanthone** and benzophenone are effective Type II photoinitiators that function via a hydrogen abstraction mechanism, necessitating a co-initiator, typically a tertiary amine, to generate the initiating free radicals.<sup>[1]</sup> **Thioxanthone** and its derivatives are well-regarded for their high photoinitiation efficiency, particularly in the near-UV and visible light regions.<sup>[1]</sup> Benzophenone, a more cost-effective and extensively studied alternative, also demonstrates comparable performance in initiating the polymerization of acrylic monomers.<sup>[1]</sup> The optimal choice between these two photoinitiators is often dictated by the specific wavelength of the light source, the desired curing speed, and the other components within the photocurable formulation.<sup>[1]</sup>

## Mechanism of Action: Type II Photoinitiation

**Thioxanthone** and benzophenone, as Type II photoinitiators, do not generate radicals through unimolecular cleavage. Instead, they require a synergistic molecule, a co-initiator (typically an amine), to produce the species that initiate polymerization. The general mechanism is a two-step process:

- **Photoexcitation and Intersystem Crossing:** Upon absorption of UV-Vis light, the photoinitiator is promoted from its ground state ( $S_0$ ) to an excited singlet state ( $S_1$ ). It then undergoes a rapid and efficient intersystem crossing (ISC) to a more stable and longer-lived excited triplet state ( $T_1$ ).
- **Hydrogen Abstraction:** The excited triplet state of the photoinitiator abstracts a hydrogen atom from the co-initiator. This process generates two radicals: a ketyl radical (from the photoinitiator) and an alkylamino radical (from the co-initiator). The alkylamino radical is typically the primary species that initiates the polymerization of monomers.

#### Mechanism of Type II Photoinitiation

## Performance Comparison

A direct, quantitative comparison of **thioxanthone** and benzophenone under identical experimental conditions is limited in the scientific literature.<sup>[1]</sup> However, by compiling available data and observing general trends from studies on their derivatives, a comparative overview can be established.

## Photophysical Properties

The light absorption characteristics of a photoinitiator are fundamental to its performance, as it must efficiently absorb the light emitted by the curing lamp.

Property	Thioxanthone	Benzophenone
UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ )	Strong absorption in the near-UV and visible regions, with notable peaks around 255 nm and 380 nm.[2]	Absorption primarily in the UV-A region, with a strong peak around 250 nm and a weaker absorption band extending to about 380 nm.[2]
Molar Extinction Coefficient ( $\epsilon$ )	Generally higher than benzophenone in the longer wavelength UV-A and visible regions, allowing for more efficient light absorption.	Moderate, with a high $\epsilon$ at ~250 nm but significantly lower in the 300-400 nm range.
Intersystem Crossing (ISC) Quantum Yield ( $\Phi_{\text{ISC}}$ )	High, approaching unity.	Very high, close to 100%.

Note: The UV-Vis absorption spectra of **thioxanthone** and benzophenone are presented below for a visual comparison.

The image you are requesting does not exist or is no longer available.

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UV-Vis absorption spectra of **thioxanthone** (blue) and benzophenone (violet) in PBS buffer with 10% DMSO.[2]

## Photopolymerization Efficiency

The efficiency of a photoinitiator is ultimately determined by its ability to convert monomer into polymer upon irradiation. This is quantified by the rate of polymerization and the final monomer conversion.

Performance Metric	Thioxanthone & Derivatives	Benzophenone & Derivatives
Polymerization Rate (Rp)	Generally exhibit high polymerization rates, often superior to benzophenone, especially with visible light sources.[1]	Effective, but can be slower than thioxanthone-based systems under similar conditions.
Final Monomer Conversion (%)	Can achieve high final conversions. For example, a thioxanthone derivative initiated the polymerization of 1,6-hexanedioldiacrylate (HDDA) to 92% conversion in the presence of a co-initiator.	Capable of achieving high conversions, with some studies showing over 90% conversion for acrylate monomers.[3]
Oxygen Inhibition	Susceptible to oxygen inhibition, a common issue for radical polymerization.	Also susceptible to oxygen inhibition, though the use of amine co-initiators can help mitigate this effect.

Disclaimer: The provided polymerization data is compiled from studies on derivatives of **thioxanthone** and benzophenone and may not represent a direct comparison of the parent molecules under identical conditions.

## Experimental Protocols

To ensure a standardized and objective comparison of photoinitiator performance, the following experimental protocols are recommended.

## Monitoring Photopolymerization Kinetics by Real-Time FT-IR Spectroscopy

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of monomer functional groups (e.g., acrylate C=C bonds) in real-time.

Objective: To determine and compare the rate of polymerization ( $R_p$ ) and final monomer conversion for formulations initiated by **thioxanthone** and benzophenone.

Materials:

- Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
- Photoinitiator (**Thioxanthone** or Benzophenone)
- Co-initiator (e.g., Triethylamine, TEA)
- Solvent (if necessary)
- RT-FTIR spectrometer with a UV/Vis light source attachment
- Transparent IR windows (e.g., BaF<sub>2</sub>) or an ATR crystal

Procedure:

- Formulation Preparation: Prepare the photocurable formulation by mixing the monomer, photoinitiator (e.g., 1 wt%), and co-initiator (e.g., 2 wt%) until a homogeneous solution is obtained.
- Sample Preparation: Place a drop of the formulation between two transparent IR windows to create a thin film of controlled thickness. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop directly onto the ATR crystal.
- Initial Spectrum: Record an initial IR spectrum of the uncured sample to serve as a baseline ( $t=0$ ). The characteristic absorption peak for the acrylate C=C double bond is typically found around 1635 cm<sup>-1</sup> and 810 cm<sup>-1</sup>.
- Initiation and Data Collection: Position the sample in the spectrometer and expose it to the UV/Vis light source at a controlled intensity and wavelength. Simultaneously, collect IR spectra at regular time intervals.

- Data Analysis:
  - Conversion: Calculate the monomer conversion at each time point by monitoring the decrease in the area of the characteristic acrylate peak relative to an internal standard peak that does not change during polymerization.
  - Polymerization Rate ( $R_p$ ): Plot the conversion as a function of time. The first derivative of this curve gives the rate of polymerization.

#### Experimental Workflow for RT-FTIR Analysis

## Conclusion

Both **thioxanthone** and benzophenone are highly effective Type II photoinitiators for free-radical polymerization. The choice between them hinges on the specific requirements of the application.

- **Thioxanthone** and its derivatives are often favored for applications requiring high reactivity, especially when using visible light sources, due to their advantageous light absorption properties in this region.
- Benzophenone remains a robust and cost-effective option, particularly for UV-A curing applications. Its performance is well-documented, making it a reliable choice for many formulations.

For researchers and professionals in drug development and material science, a thorough evaluation of both photoinitiators under their specific experimental conditions is recommended to achieve optimal performance and desired material properties. The experimental protocols outlined in this guide provide a framework for such a comparative assessment.

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## References

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